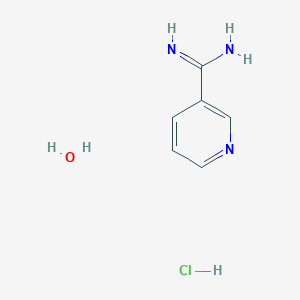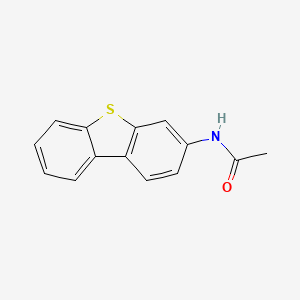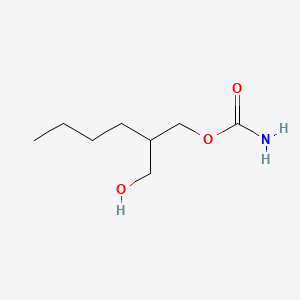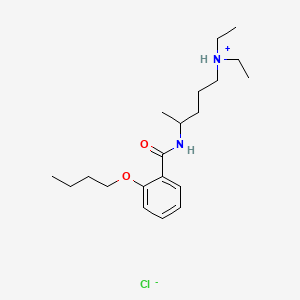
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride: is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves multiple steps, including the reaction of butoxybenzoyl chloride with diethylaminopentylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in certain formulations. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism of action of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride
- N-butoxybenzamide
Uniqueness
Compared to similar compounds, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride has a longer alkyl chain, which may enhance its binding affinity and specificity for certain targets. This structural difference can result in unique biological activities and applications.
Properties
CAS No. |
78109-80-5 |
|---|---|
Molecular Formula |
C20H35ClN2O2 |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H34N2O2.ClH/c1-5-8-16-24-19-14-10-9-13-18(19)20(23)21-17(4)12-11-15-22(6-2)7-3;/h9-10,13-14,17H,5-8,11-12,15-16H2,1-4H3,(H,21,23);1H |
InChI Key |
BTDBZXKNUXQXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC(C)CCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
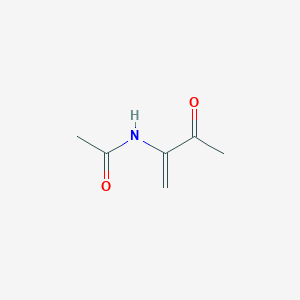
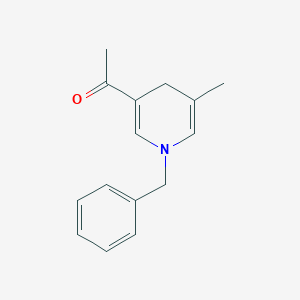

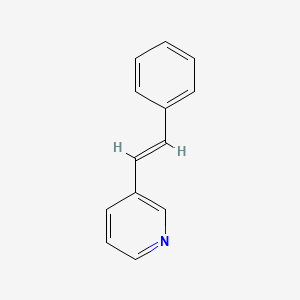
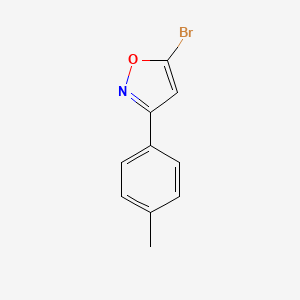
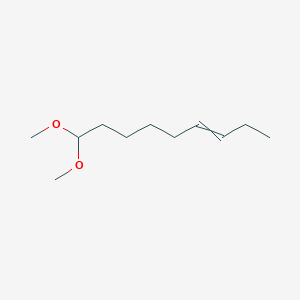
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
